molecular formula C19H20N2O B1675525 Luzindole CAS No. 117946-91-5

Luzindole

货号: B1675525
CAS 编号: 117946-91-5
分子量: 292.4 g/mol
InChI 键: WVVXBPKOIZGVNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Luzindole can be synthesized through multiple routes. One common method involves the Pictet–Spengler reaction between tryptamine and benzaldehyde to form 1-Phenyl-tetrahydrocarboline. This intermediate is then subjected to catalytic hydrogenation to yield 2-Benzyltryptamine. Finally, acylation with acetic anhydride produces this compound .

Another method involves the reaction of 2-iodoaniline with propargylbenzene to form 2-(3-phenylprop-1-ynyl)aniline, which is then cyclized to 2-benzylindole. This intermediate undergoes further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. For example, the hydrogenation step can be conducted under milder conditions to achieve higher yields .

化学反应分析

Types of Reactions

Luzindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the structure of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Neuropharmacology

Luzindole has been extensively studied for its effects on neuronal activity. Research indicates that this compound can inhibit transient outward potassium channels in rat cerebellar granule cells, impacting neuronal excitability and signaling pathways. At concentrations ranging from 1 µM to 1 mM, this compound demonstrated a reversible inhibition of potassium currents, suggesting its potential role in neuropharmacological studies aimed at understanding neurological disorders .

Cardiovascular Research

In cardiovascular studies, this compound has shown promise in modulating cardiac conduction. For instance, it was observed that this compound application decreased baseline longitudinal conduction velocity in heart tissues compared to placebo groups. This effect is attributed to the down-regulation of inward rectifier potassium currents (IK1), which may have implications for antiarrhythmic therapies .

Sleep Disorders

Given its antagonistic properties on melatonin receptors, this compound is also explored for its potential in treating sleep disorders. Studies suggest that this compound can counteract the sleep-inducing effects of melatonin, making it a valuable tool in understanding sleep regulation mechanisms .

Case Studies

Study Objective Findings
Investigate the effect of this compound on potassium channelsThis compound inhibited transient outward K(+) current in rat cerebellar granule cells in a concentration-dependent manner.
Assess the impact of this compound on cardiac conductionThis compound reduced IK1 amplitude and altered resting membrane potential, suggesting a role in cardiac arrhythmia management.
Evaluate this compound's effectiveness in a scoliosis modelApplication of this compound improved the success rate of the bipedal rat scoliosis model, indicating potential therapeutic applications in musculoskeletal disorders.

作用机制

Luzindole exerts its effects by selectively binding to melatonin receptors, particularly the MT2 receptor. This binding inhibits the action of melatonin, thereby disrupting circadian rhythms and producing antidepressant effects. The molecular targets involved include the melatonin receptors and associated signaling pathways .

相似化合物的比较

Luzindole is unique due to its high selectivity for the MT2 receptor over the MT1 receptor. Similar compounds include:

    4-Phenyl-2-propionamidotetralin: Another melatonin receptor antagonist with different selectivity profiles.

    S-20928: A compound with similar antagonistic properties but different receptor affinities.

    K-185: A melatonin receptor antagonist with distinct pharmacological effects.

This compound’s uniqueness lies in its high affinity for the MT2 receptor, making it a valuable tool in studying melatonin’s role in various biological processes .

生物活性

Luzindole is a well-known antagonist of melatonin receptors MT1 and MT2, primarily used in pharmacological research to elucidate the roles of melatonin in various biological processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in various physiological and pathological contexts.

This compound functions primarily as a non-selective antagonist for melatonin receptors. Its affinity for the MT2 receptor is significantly higher than for MT1, making it a useful tool in studying melatonin's physiological roles. The compound has been shown to modulate several intracellular signaling pathways, including:

  • Calcium Signaling : this compound induces a concentration-dependent increase in intracellular calcium levels, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release .
  • Reactive Oxygen Species (ROS) Production : It has been observed that this compound increases ROS generation in both cytosolic and mitochondrial compartments, implicating its role in oxidative stress responses .
  • Mitogen-Activated Protein Kinases (MAPK) Activation : The compound enhances the phosphorylation of p44/42 and p38 MAPKs, which are involved in cell survival and proliferation pathways .

Effects on Cell Viability and Apoptosis

This compound's impact on cell viability has been extensively studied across different cell types. Notably:

  • Pancreatic Stellate Cells : In cultured pancreatic stellate cells, this compound exposure resulted in decreased cell viability and increased activation of stress responses, indicating its potential role in pancreatic diseases .
  • Granulosa Cells : In bovine granulosa cells, this compound blocked the protective effects of melatonin on apoptosis and cell cycle regulation. High doses of melatonin inhibited specific cell cycle-related genes, while this compound treatment altered these effects, demonstrating its antagonistic properties .

Inflammatory Responses

This compound has been implicated in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS) challenges:

  • Intestinal Morphology : this compound treatment led to significant alterations in intestinal morphology and increased inflammatory markers such as IL-1β and TNF-α. These findings suggest that this compound may compromise intestinal homeostasis by blocking endogenous melatonin's protective effects against inflammation .
  • Oxidative Stress Markers : The compound was shown to influence oxidative stress markers, indicating its dual role as both an antagonist and a potential modulator of oxidative damage .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Study FocusKey FindingsReference
Calcium SignalingIncreased intracellular calcium levels; concentration-dependent response
ROS ProductionEnhanced ROS generation in cytosol and mitochondria
Cell ViabilityDecreased viability in pancreatic stellate cells
Granulosa Cell ApoptosisBlocked melatonin's protective effects; altered gene expression
Inflammatory ResponseIncreased IL-1β and TNF-α; altered intestinal morphology

Case Studies

Several case studies have highlighted this compound's role in different biological contexts:

  • Pancreatic Disorders : A study demonstrated that this compound's activation of cellular stress responses could contribute to the pathophysiology of pancreatic diseases by promoting oxidative stress and inflammation .
  • Reproductive Health : Research on bovine granulosa cells indicated that this compound disrupts normal reproductive signaling pathways by antagonizing melatonin's effects on apoptosis and cell cycle regulation .
  • Inflammation and Gut Health : In models of intestinal inflammation, this compound exacerbated inflammatory responses, suggesting that its use as a melatonin antagonist may have unintended consequences on gut health .

属性

IUPAC Name

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVXBPKOIZGVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151969
Record name Luzindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117946-91-5
Record name Luzindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117946-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luzindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117946915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luzindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUZINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B31Y10A9UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luzindole
Reactant of Route 2
Reactant of Route 2
Luzindole
Reactant of Route 3
Reactant of Route 3
Luzindole
Reactant of Route 4
Reactant of Route 4
Luzindole
Reactant of Route 5
Luzindole
Reactant of Route 6
Reactant of Route 6
Luzindole
Customer
Q & A

Q1: What is the primary target of Luzindole?

A1: this compound is a competitive antagonist of melatonin receptors, primarily targeting the MT1 and MT2 subtypes. [, , , , ]

Q2: How does this compound interact with melatonin receptors?

A2: this compound competes with melatonin for binding to the orthosteric site of MT1 and MT2 receptors, thereby blocking melatonin's actions. [, , , , , , , ]

Q3: Does this compound display any agonist activity at melatonin receptors?

A3: While primarily an antagonist, some studies report this compound exhibiting partial agonist behavior in specific contexts, like human leukemia cells. [, ] Additionally, in certain behavioral paradigms and under specific experimental conditions, this compound demonstrated melatonin-like agonist effects, particularly with regard to phase-shifting circadian running wheel activity at subjective dusk. []

Q4: What are the downstream effects of this compound's antagonism of melatonin receptors?

A4: this compound's blockade of melatonin receptors influences various physiological processes, including:

  • Hormone Secretion: It can alter the release of hormones like vasopressin, adrenocorticotropic hormone (ACTH), and oxytocin. [, , ]
  • Immune Response: It can modulate splenocyte proliferation and potentially influence the severity of inflammatory responses. [, ]
  • Cellular Processes: It can affect cell viability, apoptosis, cell cycle progression, and intracellular signaling pathways, particularly in cancer cells and pancreatic stellate cells. [, , , , ]
  • Circadian Rhythms: It can interfere with the synchronization of circadian rhythms, particularly in response to changes in light-dark cycles. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (2-benzyl-N-acetyltryptamine) has a molecular formula of C19H20N2O and a molecular weight of 292.37 g/mol.

Q6: Is spectroscopic data available for this compound?

A6: While the provided research abstracts don't delve into detailed spectroscopic characterization, such data can be found in chemical databases and publications focusing on the compound's synthesis and characterization.

Q7: How is this compound administered in research settings?

A7: Studies employed various administration routes for this compound, including intraperitoneal (i.p.), subcutaneous (s.c.), and intracerebroventricular (i.c.v.) injections, depending on the specific research question and model organism. [, , , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: The provided research abstracts primarily focus on this compound's pharmacological effects and don't provide detailed information on its ADME profile. Further research is needed to fully elucidate its pharmacokinetic properties.

Q9: What in vitro models have been used to study this compound's effects?

A9: Researchers have employed a variety of in vitro models, including:

  • Cell Lines: Studies utilized cell lines such as CHO cells expressing human MT1 or MT2 receptors, human melanoma cells (SK-Mel 23 and SK-Mel 28), hepatocarcinoma HepG2 cells, and rat pancreatic stellate cells to investigate this compound's effects on receptor binding, cell viability, apoptosis, and intracellular signaling. [, , , , , , ]
  • Isolated Tissues: Experiments using isolated rat hypothalamo-neurohypophysial explants and goldfish retinae explored the role of melatonin receptors in hormone secretion and circadian regulation of dopamine release. [, , ]

Q10: What in vivo models have been used to investigate this compound's effects?

A10: Researchers have employed various animal models, including:

  • Rodents (Rats and Mice): Studies utilized rodent models of various conditions, including acute hepatitis, polymicrobial sepsis, hemorrhagic shock, caerulein-induced pancreatitis, idiopathic scoliosis, and chronobiological behavior to investigate the role of melatonin receptors in inflammation, organ protection, and circadian rhythm regulation. [, , , , , , , , ]
  • Rabbits: A study in rabbits explored the role of melatonin in electroacupuncture's effect on lung injury. []

Q11: How do structural modifications of this compound affect its activity and selectivity?

A11: Research on this compound analogs reveals that alterations to the benzyl group at the 2-position and modifications at the 5-position of the indole ring can significantly influence binding affinity and selectivity for MT1 and MT2 receptors. [, ] For example, N-0889, N-0890, and N-0891 displayed higher selectivity for human MT2 over MT1, while their selectivity in mouse receptors remained similar.

Q12: What is known about the toxicity and safety profile of this compound?

A12: The provided abstracts primarily focus on the pharmacological effects of this compound and don't offer detailed insights into its toxicity profile. Comprehensive toxicological studies are essential to determine its safety profile.

Q13: Are there alternative melatonin receptor antagonists besides this compound?

A13: Yes, other melatonin receptor antagonists include:

  • 4-Phenyl-2-propionamidotetralin (4-P-PDOT): A selective antagonist for the MT2 receptor subtype. [, , , ]
  • Prazosin: A compound with reported affinity for the MT3 binding site (quinone reductase 2). []

Q14: What research tools and resources are crucial for studying this compound?

A14: Key tools and resources include:

    Q15: What are some significant historical milestones in this compound research?

    A15: Key milestones include:

    • Discovery and Characterization: The discovery and initial pharmacological characterization of this compound as a novel melatonin receptor antagonist marked a significant advancement in the field. []
    • Development of Analogs: The synthesis and characterization of this compound analogs with improved selectivity for specific melatonin receptor subtypes expanded the toolkit for studying melatonin signaling. [, ]
    • Elucidation of Physiological Roles: Studies utilizing this compound have been instrumental in revealing the roles of melatonin receptors in diverse physiological processes, including circadian rhythm regulation, immune function, and hormone secretion. [, , , , , , ]

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。